(5-Bromo-4-methylpyridin-3-yl)methanol
Description
(5-Bromo-4-methylpyridin-3-yl)methanol is a pyridine derivative featuring a bromine atom at position 5, a methyl group at position 4, and a hydroxymethyl (-CH2OH) group at position 3 of the pyridine ring.
Properties
IUPAC Name |
(5-bromo-4-methylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-6(4-10)2-9-3-7(5)8/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFXMNLXDXWMOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587388 | |
| Record name | (5-Bromo-4-methylpyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351458-17-8 | |
| Record name | (5-Bromo-4-methylpyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-4-methylpyridin-3-yl)methanol typically involves the bromination of 4-methylpyridine followed by a reduction step. One common method starts with 4-methylpyridine, which is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to yield 5-bromo-4-methylpyridine . This intermediate is then subjected to a reduction reaction using sodium borohydride in methanol to produce this compound .
Industrial Production Methods
For large-scale industrial production, the process can be optimized to increase yield and reduce costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the bromination and reduction steps. Additionally, the reaction conditions can be fine-tuned to minimize by-products and improve the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-4-methylpyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to yield 4-methylpyridin-3-ylmethanol.
Substitution: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is typically used for the reduction of the bromine atom.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
Oxidation: 5-Bromo-4-methylpyridine-3-carboxaldehyde or 5-Bromo-4-methylpyridine-3-carboxylic acid.
Reduction: 4-Methylpyridin-3-ylmethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Bromo-4-methylpyridin-3-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Bromo-4-methylpyridin-3-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells . The exact molecular targets and pathways involved can vary based on the specific context and application .
Comparison with Similar Compounds
Structural and Substituent Variations
Physical Properties and Reactivity
- Molecular Weight : Iodine analogs (e.g., ) exhibit higher molecular weights (~235 g/mol) compared to bromine derivatives (~218 g/mol for the target compound).
- Solubility: Polar groups (-OH, -OCH3) enhance water solubility, while halogenated pyridines generally exhibit lower solubility in nonpolar solvents .
- Thermal Stability : Methyl and methoxy groups may improve thermal stability compared to halogen-only substituted pyridines, though direct data are absent in the evidence.
Research Implications and Gaps
Biological Activity
(5-Bromo-4-methylpyridin-3-yl)methanol is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a bromine atom at the 5-position and a methyl group at the 4-position of a pyridine ring, with a hydroxymethyl group attached to the 3-position. This configuration influences its reactivity and biological interactions.
Interaction with Enzymes
One of the primary mechanisms through which this compound exerts its biological effects is through interactions with various enzymes. Notably, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Such interactions may lead to the inhibition or modification of enzyme activity, influencing metabolic pathways in cells.
Modulation of Cell Signaling Pathways
Research indicates that this compound can modulate key cell signaling pathways, including the MAPK/ERK pathway. This pathway is essential for regulating cell proliferation and differentiation, suggesting that this compound may have implications in cancer biology and regenerative medicine.
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against various bacterial strains. Studies indicate that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Pharmacological Potential
The compound's structural features allow it to act as an enzyme inhibitor or receptor modulator, enhancing its binding affinity to biological targets. This property is particularly relevant in pharmacology for developing therapeutic agents targeting specific diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Cytochrome P450 Interaction : A study demonstrated that this compound interacts with cytochrome P450 enzymes, potentially affecting drug metabolism rates and leading to altered pharmacokinetics in therapeutic applications.
- Antimicrobial Activity Assessment : In vitro tests showed that this compound exhibited significant antibacterial activity against E. coli and Bacillus species, with minimum inhibitory concentration (MIC) values indicating potent effects .
- Cell Proliferation Studies : Research highlighted its role in modulating the MAPK/ERK signaling pathway, suggesting potential applications in cancer treatment by influencing cell growth dynamics.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
